molecular formula C7H13NO2 B13102444 (6S)-4-ethyl-6-methylmorpholin-2-one

(6S)-4-ethyl-6-methylmorpholin-2-one

Cat. No.: B13102444
M. Wt: 143.18 g/mol
InChI Key: QLZBFOBNCOWKJG-LURJTMIESA-N
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Description

(6S)-4-ethyl-6-methylmorpholin-2-one is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of an ethyl group at the 4-position and a methyl group at the 6-position of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-4-methyl-1,2-diaminoethane with a carbonyl compound, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-ethyl-6-methylmorpholin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(6S)-4-ethyl-6-methylmorpholin-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-4-ethyl-6-methylmorpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of biochemical processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethylmorpholine: Lacks the methyl group at the 6-position.

    6-methylmorpholine: Lacks the ethyl group at the 4-position.

    Morpholine: The parent compound without any substituents.

Uniqueness

(6S)-4-ethyl-6-methylmorpholin-2-one is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be possible with other morpholine derivatives.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(6S)-4-ethyl-6-methylmorpholin-2-one

InChI

InChI=1S/C7H13NO2/c1-3-8-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

QLZBFOBNCOWKJG-LURJTMIESA-N

Isomeric SMILES

CCN1C[C@@H](OC(=O)C1)C

Canonical SMILES

CCN1CC(OC(=O)C1)C

Origin of Product

United States

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